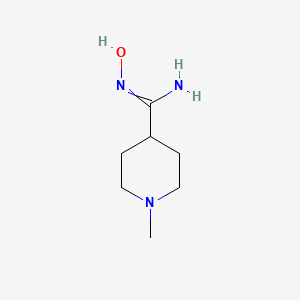
5H-1,4-Diazepin-5-one, hexahydro-, monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-1,4-Diazepin-5-one, hexahydro-, monoacetate: is a chemical compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is a hexahydro derivative, meaning it has additional hydrogen atoms, making it more saturated compared to its parent structure. The monoacetate group indicates the presence of an acetate ester, which can influence the compound’s reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate can be achieved through various methods. One common approach involves the reaction of 4-piperidone with alkyl bromides to form N-alkyl-4-piperidones. These intermediates are then treated with hydrazoic acid, resulting in a Schmidt reaction that produces N1-alkyl-1,4-diazepin-5-ones . The reaction conditions typically involve the use of solvents like ethylene glycol and catalysts such as silica sulphuric acid .
Industrial Production Methods: In an industrial setting, continuous flow synthesis is often employed for the production of diazepines. This method allows for the efficient and scalable production of the compound. For example, the continuous flow synthesis of benzodiazepines from aminobenzophenones involves a series of reactions, including acylation and cyclocondensation, under controlled conditions .
化学反応の分析
Types of Reactions: 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The acetate group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex diazepine derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
Chemistry: In chemistry, 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. Diazepine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . These activities make this compound a valuable compound for developing new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different products .
作用機序
The mechanism of action of 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate involves its interaction with specific molecular targets. Diazepines are known to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain . This enhancement leads to the compound’s anxiolytic, sedative, and anticonvulsant effects. The molecular pathways involved include the modulation of GABA receptors, which play a crucial role in regulating neuronal excitability .
類似化合物との比較
1H-1,4-Diazepines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzodiazepines: These are well-known for their use as anxiolytics and sedatives.
Thiazolopyrimidines: These compounds contain a thiazole ring fused to a pyrimidine ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate is unique due to its hexahydro structure and the presence of an acetate group. These features contribute to its distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
(5-oxo-1,4-diazepan-2-yl) acetate |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)12-7-4-9-6(11)2-3-8-7/h7-8H,2-4H2,1H3,(H,9,11) |
InChIキー |
LXKAMNBENPZPNQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CNC(=O)CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)







![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)




